molecular formula C18H22N6O3S2 B6546612 4-[2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzamide CAS No. 946371-27-3

4-[2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzamide

Cat. No. B6546612
CAS RN: 946371-27-3
M. Wt: 434.5 g/mol
InChI Key: KAANUEHJXOJPBQ-UHFFFAOYSA-N
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Description

The compound “4-[2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzamide” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Future Directions

The 1,3,4-thiadiazole nucleus and its derivatives have become an important class of heterocycles and a great interest of researchers because of their broad types of biological activity . Future research could focus on exploring the potential applications of “4-[2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzamide” in various fields, including medicinal chemistry.

Mechanism of Action

Target of Action

The primary targets of the compound “4-[2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzamide” are currently unknown

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound . Once the targets are identified, it will be possible to map out the biochemical pathways involved.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through various experimental methods, such as cell viability assays, gene expression profiling, and proteomic analyses.

properties

IUPAC Name

4-[[2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O3S2/c19-15(26)11-6-8-13(9-7-11)20-14(25)10-28-18-24-23-17(29-18)22-16(27)21-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,19,26)(H,20,25)(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAANUEHJXOJPBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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